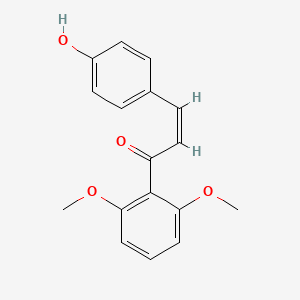

2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)-

Description

Chemical Structure and Properties The compound 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- (hereafter referred to by its systematic name) is an α,β-unsaturated ketone with a conjugated system. Its structure features a 2,6-dimethoxyphenyl group at position 1 and a 4-hydroxyphenyl group at position 3 of the propenone backbone. This compound is synthesized via Claisen-Schmidt condensation, as evidenced by its inclusion in a series of analogs (b21–b27) in a 2014 study . Key properties include:

- Melting Point: 189°C (higher than many analogs, suggesting strong intermolecular hydrogen bonding due to the para-hydroxyl group) .

- Molecular Weight: 307.3 g/mol (confirmed via HRMS) .

- Pharmacological Activity: Identified as Cochinchinenin A in traditional medicine, it serves as the analgesic basis of dragon’s blood resin .

- Biochemical Role: Inhibits L-phenylalanine ammonia-lyase (PAL), an enzyme critical in phenylpropanoid biosynthesis .

Properties

Molecular Formula |

C17H16O4 |

|---|---|

Molecular Weight |

284.31 g/mol |

IUPAC Name |

(Z)-1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O4/c1-20-15-4-3-5-16(21-2)17(15)14(19)11-8-12-6-9-13(18)10-7-12/h3-11,18H,1-2H3/b11-8- |

InChI Key |

ZCZLYSMNVIUXME-FLIBITNWSA-N |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)C(=O)/C=C\C2=CC=C(C=C2)O |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Standard Alkaline Hydroxide Protocol

A representative procedure involves dissolving 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone (1 mmol) and 4-hydroxybenzaldehyde (1 mmol) in ethanol (25 mL) under ice-cooling. Aqueous KOH (40%, 1 mL) is added dropwise, and the mixture is stirred at room temperature for 20–24 hours. Acidification with HCl yields a precipitate, which is purified via recrystallization in ethanol.

Key Parameters:

PEG-400 as a Green Solvent Alternative

Polyethylene glycol (PEG-400) has been utilized as a recyclable solvent to enhance sustainability. In this method, equimolar acetophenone and aldehyde derivatives are stirred in PEG-400 with KOH (20% w/w) at 40°C for 1 hour. The product precipitates upon ice-water quenching, achieving yields of 82–87%.

Advantages:

Acid-Catalyzed Dehydration

While less common, acid-catalyzed methods are employed for substrates sensitive to strong bases. A reported protocol uses HCl (10% v/v) in acetic acid under reflux for 6–8 hours. However, yields are generally lower (55–65%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 2,6-dimethoxyacetophenone (1 mmol), 4-hydroxybenzaldehyde (1.2 mmol), and KOH (2 mmol) in ethanol is irradiated at 100°C for 10 minutes. This method achieves 85–90% yield with >95% purity.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Microwave Power | 300 W |

| Irradiation Time | 8–12 minutes |

| Solvent Volume | 15 mL |

Solid-State Mechanochemical Synthesis

Mechanochemistry avoids solvents entirely. Equimolar reactants and NaOH pellets are ground in a mortar for 30 minutes. The crude product is washed with water, yielding 70–75%.

Limitations:

- Scalability challenges

- Requires excess base (1.5–2 eq.)

Characterization and Validation

Synthetic products are validated using:

- FT-IR: C=O stretch at 1650–1670 cm⁻¹, C=C at 1600–1620 cm⁻¹

- ¹H NMR: Trans-olefinic protons as doublets at δ 7.6–8.1 ppm (J = 15–16 Hz)

- X-ray Diffraction: Confirms planar structure and intramolecular H-bonding

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Base-Catalyzed | 78–93 | 20–24 h | 95–98 | High |

| PEG-400 | 82–87 | 1–2 h | 93–95 | Moderate |

| Microwave | 85–90 | 8–12 min | 95–98 | High |

| Mechanochemical | 70–75 | 30 min | 85–90 | Low |

Challenges and Optimization Strategies

Steric Hindrance from Methoxy Groups

The 2,6-dimethoxy substituents on the acetophenone ring hinder enolate formation, necessitating excess base (1.2–1.5 eq.).

Purification Techniques

Recrystallization in ethanol or methanol removes unreacted aldehydes. Column chromatography (hexane:EtOAc, 7:3) resolves diastereomers.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, resulting in the formation of dihydrochalcones.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as etherification or esterification.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for etherification or esterification reactions, respectively.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydrochalcones.

Substitution: Ethers or esters of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, chalcones and their derivatives are studied for their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound may exhibit similar activities and could be a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Chalcones are known to interact with various biological targets, and this compound may have similar interactions that could be beneficial in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)- would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The α,β-unsaturated carbonyl system is known to be a Michael acceptor, which can react with nucleophiles in biological systems, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from the b21–b27 Series

The 2014 study synthesized seven analogs (b21–b27) with varying substituents on the aryl rings. Key comparisons are tabulated below:

Key Observations :

- Positional Effects of Hydroxyl Groups : The para-hydroxyl in the target compound enhances crystallinity and thermal stability compared to ortho- or meta-substituted analogs.

- Spectroscopic Differences : In $^{1}\text{H}$-NMR, the target’s para-hydroxyl proton resonates downfield (~9.8 ppm) due to hydrogen bonding, whereas meta- or ortho-substituted analogs show upfield shifts .

Saturated vs. Unsaturated Backbones: Propan-1-one vs. Propen-1-one

The saturated analog, 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one (Cochinchinenin A), shares identical substituents but lacks the α,β-unsaturation. Key contrasts:

Implications :

- The unsaturated backbone in the target compound may enhance binding to enzymes like PAL via covalent interactions, whereas the saturated analog’s flexibility favors analgesic mechanisms.

Pharmacological Comparison with Non-Congeners

Yunaconitine (Toxic Alkaloid)

- Structure: Diterpenoid alkaloid vs. arylpropenone.

- Activity : Neurotoxic (Na$^+$ channel modulation) vs. target’s enzyme inhibition/analgesia.

- Key Difference : Toxicity in Yunaconitine precludes therapeutic use, whereas the target compound’s safety profile supports medicinal applications.

2,6-Dimethoxy-p-benzoquinone (Antimicrobial)

- Structure: Quinone vs. propenone.

- Activity : Broad-spectrum antimicrobial at physiological concentrations vs. target’s niche enzyme inhibition.

- Structural Insight: Quinones rely on redox cycling for activity, whereas the target’s bioactivity stems from hydrogen bonding and steric interactions.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Cochinchinenin A, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation, a method validated for structurally related chalcones. This involves base-catalyzed condensation of 2,6-dimethoxyacetophenone with 4-hydroxybenzaldehyde in ethanol under mild conditions (room temperature, aqueous NaOH). Optimizing molar ratios, reaction time, and solvent polarity (e.g., methanol vs. ethanol) can enhance yield. Purification via column chromatography using silica gel and characterization via melting point, FT-IR, and NMR are critical for confirming purity .

Q. How can the structural configuration of Cochinchinenin A be confirmed experimentally?

X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for analogs like threo- and erythro-forms of related propanediol intermediates . Complementary techniques include H and C-APT NMR to assign proton environments and carbonyl positions, respectively. For example, the enone system (α,β-unsaturated ketone) shows distinct H NMR coupling constants ( Hz for trans-configuration) and UV-Vis absorption near 300–350 nm .

Q. What analytical methods are suitable for quantifying Cochinchinenin A in complex matrices?

Reverse-phase HPLC with a C18 column and mobile phases combining methanol and buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) provides reliable separation. Detection via UV at 280 nm is recommended, with validation using certified reference standards . Mass spectrometry (ESI-MS) can further confirm molecular ion peaks ( ~316 for [M+H]) .

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibitory activity of Cochinchinenin A, such as its effect on L-phenylalanine ammonia-lyase (PAL)?

Enzyme inhibition assays using recombinant PAL in vitro are critical. Prepare substrate solutions (L-phenylalanine) and monitor deamination to trans-cinnamic acid via UV absorbance at 290 nm. Dose-response curves (IC determination) require purified Cochinchinenin A dissolved in DMSO (<1% v/v to avoid solvent interference). Competitive vs. non-competitive inhibition can be discerned using Lineweaver-Burk plots .

Q. What experimental models are appropriate for evaluating the analgesic activity of Cochinchinenin A?

Rodent models (e.g., tail-flick or acetic acid-induced writhing tests) are standard. Administer the compound intraperitoneally at 10–50 mg/kg doses and compare latency times or writhing counts against controls. Mechanistic studies may involve opioid receptor antagonists (e.g., naloxone) to identify pathways. Histochemical analysis of spinal cord COX-2 expression can further elucidate anti-inflammatory contributions .

Q. How can structural modifications enhance Cochinchinenin A's bioactivity?

Structure-activity relationship (SAR) studies should focus on substituent effects. For example:

- Methoxy groups : Replace 2,6-dimethoxy with halogens (e.g., Cl, F) to assess electron-withdrawing effects on enzyme binding.

- Hydroxyl position : Compare 4-hydroxyphenyl vs. 3-hydroxy analogs for solubility and receptor affinity. Synthesis of derivatives via Claisen-Schmidt condensation with substituted benzaldehydes, followed by in vitro screening, is advised .

Q. How can discrepancies in reported biological activities be resolved?

Variability may arise from differences in compound purity, assay protocols, or biological models. Strategies include:

- Purity verification : Use HPLC (>95% purity) and elemental analysis.

- Standardized assays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition.

- Cross-study comparisons : Meta-analyses of IC values across published datasets to identify outliers .

Methodological Considerations

- Stereochemical purity : Chiral HPLC or circular dichroism (CD) is essential if synthetic routes yield stereoisomers .

- Solubility challenges : Use co-solvents (e.g., PEG-400) or nanoformulations for in vivo studies to improve bioavailability.

- Data reproducibility : Validate findings across multiple cell lines or animal models (e.g., BALB/c vs. C57BL/6 mice).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.